Co-MOF-74
Description
Properties
Molecular Formula |
C8H6Co2O8 |
|---|---|
Molecular Weight |
347.99 g/mol |
IUPAC Name |
cobalt(2+);2,5-dioxidoterephthalate;dihydrate |
InChI |
InChI=1S/C8H6O6.2Co.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-4 |
InChI Key |
BDRVVFIOCODNEM-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].O.O.[Co+2].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Solvothermal Synthesis
The solvothermal method is the most commonly used approach for synthesizing this compound. It involves dissolving cobalt salts and the organic linker in a solvent mixture, followed by heating under controlled temperature and time conditions.
Typical Procedure : Cobalt chloride hexahydrate (CoCl₂·6H₂O), 2,5-dihydroxy-1,4-benzenedicarboxylic acid (DHBDC), and polyvinylpyrrolidone (PVP) are dissolved in N,N-dimethylformamide (DMF). The mixture is heated at 120 °C for 2 hours in an oil bath. After reaction, the product is isolated by centrifugation, washed with DMF and methanol, and dried under vacuum.
Solvent Systems : Variations include tetrahydrofuran (THF)-water (1:1) mixtures at 110 °C for 3 days or DMF-ethanol-water (1:1:1) mixtures at 100 °C for 24–66 hours.
Advantages : This method yields this compound with uniform morphology and size, and the product exhibits the characteristic honeycomb structure confirmed by powder X-ray diffraction (PXRD).
Yield and Purity : Yields can reach approximately 65% in conventional solvothermal synthesis, with purity verified by PXRD and elemental analysis.
Vapor-Assisted Dry-Gel Conversion (DGC) Method
This method involves vapor-assisted synthesis where the metal salt and organic linker mixture is exposed to solvent vapors at elevated temperatures without direct immersion in the solvent.
Procedure : A dry mixture of cobalt salt and organic linker is placed in a sealed reactor with a solvent mixture (e.g., THF-water or DMF-ethanol-water). The reactor is heated (e.g., 100–110 °C) for 12 to 72 hours, allowing vapor to facilitate MOF formation.
Performance : The DGC method produces this compound with higher yields (>90%) and improved sorption characteristics compared to conventional solvothermal methods. The process also allows for faster kinetics, with successful MOF formation observed as early as 12 hours.
Environmental and Cost Benefits : Physical separation of the solvent mixture from the precursor minimizes side reactions and allows solvent recycling, enhancing sustainability.
One-Pot Mixed-Metal Synthesis
This compound can be synthesized alongside other metals in a mixed-metal MOF-74 structure using a one-pot reaction.
Method : Metal salts (e.g., Mg, Co, Ni, Zn) are combined with 2,5-dihydroxyterephthalate (DOT) ligands in a single reaction vessel. This yields microcrystalline MOF-74 containing multiple metal ions incorporated into the same framework.
Outcome : Powder X-ray diffraction patterns confirm the formation of pure mixed-metal MOF-74 phases without amorphous impurities. Elemental analysis and energy-dispersive X-ray spectroscopy (EDX) confirm the presence and distribution of cobalt and other metals within the structure.
Solvothermal Coating for Core-Shell Structures
This compound layers can be grown on cobalt oxide (Co₃O₄) substrates to form core-shell structures using solvothermal coating.
Procedure : Co₃O₄ on nickel foam is placed in a Teflon-lined autoclave with 2,5-dihydroxyterephthalic acid and DMF, heated at 150 °C for 10 hours. Repeating the process increases the MOF-74 layer thickness.
Applications : This method is useful for electrocatalytic applications, where the MOF-74 shell converts in situ to cobalt hydroxide during oxygen evolution reactions, enhancing catalytic activity.
Vapor-Assisted Synthesis from Metal Oxides
An alternative approach uses cobalt oxide (CoO) as the metal source in vapor-assisted synthesis.
Method : CoO powder is exposed to vapors of 2,5-dihydroxyterephthalic acid and solvents like water, DMF, or DMSO at elevated temperatures. This facilitates direct conversion to this compound without metal salt precursors.
Advantages : This route offers a potentially more convenient and scalable synthesis with high space-time yield, though the resulting MOF may have slightly reduced gas uptake compared to solvothermal products.
Comparative Data on Preparation Conditions and Outcomes
Research Outcomes and Characterization
Structural Confirmation : PXRD consistently confirms the formation of the characteristic honeycomb MOF-74 structure across methods.
Elemental Analysis and EDX : Confirm incorporation of cobalt ions in the framework and, in mixed-metal systems, the presence of multiple metals within the same crystalline phase.
Surface Area and Gas Sorption : BET surface area measurements show improved porosity and gas uptake for this compound synthesized via vapor-assisted dry-gel methods compared to conventional solvothermal routes.
Morphology : Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveal uniform particle size and morphology, with core-shell structures showing distinct MOF layers on oxide cores.
Catalytic Performance : this compound coated on Co₃O₄ exhibits enhanced oxygen evolution reaction activity due to in situ conversion to cobalt hydroxide during electrochemical processes.
Chemical Reactions Analysis
Catalytic Reactions in Co-MOF-74
This compound exhibits versatile catalytic activity, particularly enhanced by structural modifications and doping.
1.1 Cyanosilylation Reactions
Introducing structural defects via partial replacement of 2,5-dihydroxyterephthalic acid (DHBDC) linkers with 2-hydroxy-1,4-benzenedicarboxylic acid (HBDC) generates additional open metal sites. This defect engineering increases catalytic efficiency for cyanosilylation of aldehydes .
-
Key findings :
1.2 Oxygen Evolution Reactions (OER)
Ni doping synergizes with 2D MXene to enhance OER performance:
-
CoNi₀.₀₄-MOF-74/MXene achieved an overpotential of 200 mV (vs. reversible hydrogen electrode) and a turnover frequency (TOF) of 0.009 s⁻¹ , significantly surpassing undoped this compound (TOF = 0.0042 s⁻¹) .
-
Electron transfer between Co and Ni centers optimizes the oxidation state of Co species, improving charge transport .
Gas Adsorption and Sensing
This compound’s exposed metal sites enable selective gas interactions, critical for applications like CO₂ capture and sensors.
2.1 CO₂ Adsorption
-
This compound(M) demonstrates a CO₂ adsorption capacity of 288 mg/g at 25°C with >25:1 selectivity over N₂ .
-
Lewis acid-base interactions between CO₂ and Co²⁺ centers drive strong adsorption, evidenced by Raman shifts under CO₂ exposure .
2.2 Conductivity-Based Gas Sensing
-
This compound-TTF nanocomposite exhibits gas-dependent electrical conductivity changes:
Structural Modifications and Stability
Metal substitution and linker engineering directly impact this compound’s reactivity and thermal stability.
3.1 Metal Substitution
Replacing Co with Mg in CoMg-MOF-74 alters thermal stability:
| Sample | Collapse Temperature (°C) |
|---|---|
| Mg-MOF-74 | 461 |
| This compound | 260 |
| CoMg-MOF-74 | Intermediate values |
| This trend arises from reduced metal-ligand bond strength in Co-dominated frameworks . |
3.2 Linker Engineering
Mixed-linker this compound (e.g., with HBDC) shows:
-
Lower solvent removal temperatures (improved activation kinetics) .
-
Enhanced exposed metal site accessibility , confirmed by FTIR and TG analysis .
Reaction Mechanisms and Kinetics
4.1 Activation Process
-
This compound(M) undergoes reversible regeneration at 100°C under He flow , retaining CO₂ adsorption capacity over 8 cycles .
-
Catalytic cycloaddition of CO₂ to styrene oxide occurs under mild conditions (2.0 MPa, 100°C) with ~100% selectivity .
4.2 Defect-Driven Reactivity
Structural defects from HBDC substitution:
-
Increase open metal site density by disrupting bridged hydroxyl coordination .
-
Enable faster solvent exchange (e.g., DMF → methanol), improving reactant accessibility .
Comparative Performance Data
| Property | This compound | CoNi₀.₀₄-MOF-74/MXene | D26-MOF-74 |
|---|---|---|---|
| OER Overpotential (mV) | – | 200 | – |
| Cyanosilylation Conversion | <90% | – | >90% |
| CO₂ Adsorption Capacity | 288 mg/g | – | – |
| Thermal Stability | Moderate | – | – |
This synthesis highlights this compound’s tunable reactivity through defect engineering, metal doping, and gas interactions, supported by structural and kinetic data from diverse studies .
Scientific Research Applications
Gas Sensing Applications
Co-MOF-74 has been investigated for its potential in gas sensing, particularly in detecting carbon dioxide. The framework's high surface area and tunable pore structure allow for efficient gas adsorption.
Case Study: Tetrathiafulvalene-Infiltrated this compound
- A study demonstrated that this compound can be modified by infiltrating it with tetrathiafulvalene (TTF). This modification enhances its electrical conductivity and sensitivity to gas molecules.
- The research indicated that the modified this compound-TTF exhibits a significantly higher conductivity when exposed to CO2 compared to other gases like methane and nitrogen, making it a promising candidate for resistive gas sensors .
Table 1: Gas Sensitivity of this compound Variants
| Gas Type | This compound Conductivity | This compound-TTF Conductivity |
|---|---|---|
| CO2 | Low | High |
| CH4 | Moderate | Low |
| N2 | Very Low | Very Low |
Catalytic Applications
This compound serves as an effective catalyst for various chemical reactions, particularly in the field of oxygen evolution reaction (OER) and cyanosilylation processes.
Case Study: Oxygen Evolution Reaction Enhancement
- Polydopamine was used to modify this compound, resulting in enhanced catalytic performance for OER. The oxidation of cobalt sites was found to be crucial for increasing catalytic activity, as oxidized sites exhibited superior performance compared to pristine cobalt sites .
Table 2: Catalytic Activity of Modified this compound
| Modification | OER Performance (%) | Stability (Cycles) |
|---|---|---|
| Unmodified this compound | 50 | 10 |
| Polydopamine Modified | 75 | 50 |
Case Study: Cyanosilylation of Aldehydes
- Another study reported that modified this compound demonstrated improved catalytic activity in the cyanosilylation of aldehydes. The conversion rates were significantly higher when using modified frameworks compared to unmodified ones .
Environmental Remediation
The ability of this compound to adsorb gases makes it a candidate for environmental remediation applications, particularly in capturing greenhouse gases such as CO2.
Research Findings on CO2 Adsorption
- Studies have shown that this compound exhibits a strong affinity for CO2 due to Lewis acid-base interactions between the cobalt centers and CO2 molecules. This property can be exploited for carbon capture technologies .
Toxicity Evaluations
Despite its promising applications, the safety profile of this compound has been evaluated to understand its potential toxicity.
Case Study: In Vitro and In Vivo Toxicity
Mechanism of Action
The mechanism of action of Co-MOF-74 is primarily based on its ability to provide accessible metal sites for catalytic reactions. The cobalt ions in the framework act as Lewis acid sites, facilitating the activation of substrates and promoting various chemical transformations. The hexagonal channels and high surface area of this compound enhance its ability to adsorb and interact with reactant molecules, leading to increased catalytic efficiency .
In carbon dioxide capture, the open metal sites in this compound interact with carbon dioxide molecules, allowing for selective adsorption and separation from other gases. This process is driven by the strong affinity between the cobalt ions and carbon dioxide, which is further enhanced by the high porosity of the framework .
Comparison with Similar Compounds
MOF-74 Isostructural Frameworks
- Mn-MOF-74 and Ni-MOF-74 : These share the same topology as Co-MOF-74 but differ in metal-centered properties. Mn-MOF-74 has a slightly larger average pore diameter (2.4 nm vs. 2.3 nm for this compound) due to the larger ionic radius of Mn²⁺ (0.97 Å vs. Co²⁺: 0.92 Å) . Ni-MOF-74 exhibits spindle-shaped crystals, contrasting with this compound’s rod-like morphology .
- Bimetallic Nithis compound: Combining Ni and Co in a 0.37:0.63 ratio increases BET surface area (1019 m²·g⁻¹ vs. 928 m²·g⁻¹ for this compound) and micropore volume (0.502 cm³·g⁻¹ vs. 0.458 cm³·g⁻¹), enhancing NO adsorption selectivity (1.6× higher than this compound) .
Non-Isostructural MOFs
- IRMOF-1 and MOF-1 : These feature 3D interconnected cavities rather than 1D channels. IRMOF-1 lacks OMSs, resulting in lower CO₂ adsorption capacity (120 mg·g⁻¹ vs. 288 mg·g⁻¹ for this compound) .
- MIL-47: A 1D-channel MOF with smaller pores (0.6 nm vs.
- ZJU-198: An interpenetrated structure with sub-nanometer cavities, limiting diffusion kinetics for larger molecules like DMF .
Functional Performance
Gas Adsorption and Separation
| Property | This compound | Mn-MOF-74 | Ni-MOF-74 | ZJU-198 |
|---|---|---|---|---|
| CO₂ Uptake (25°C) | 288 mg·g⁻¹ | 265 mg·g⁻¹ | 250 mg·g⁻¹ | 85 mg·g⁻¹ |
| NO Selectivity (vs. CO₂) | 1.6× | 1.2× | 1.4× | N/A |
| H₂O Stability | Moderate | Low | Moderate | High |
This compound outperforms Mn- and Ni-MOF-74 in CO₂ adsorption due to stronger Lewis acid-base interactions at cobalt OMSs. However, Nithis compound achieves superior NO/CO₂ selectivity (31.36 kJ·mmol⁻¹ adsorption enthalpy) via synergistic bimetallic sites .
Catalytic Activity
- Oxidation Reactions : this compound exhibits 0.106 mmol·L⁻¹·s⁻¹ activity in sulfide oxidation, surpassing Co-SBA-15 (0.045 mmol·L⁻¹·s⁻¹) and Co-C₃N₄ (0.032 mmol·L⁻¹·s⁻¹) due to uniform Co distribution and accessible OMSs .
- CO₂ Cycloaddition : Microwave-synthesized this compound(M) achieves 96% yield in styrene oxide cycloaddition at 2.0 MPa and 100°C, outperforming solvent-thermal this compound(S) (82% yield) .
Electrocatalytic Performance
- Oxygen Evolution Reaction (OER): CuPc-decorated this compound/CuPc shows a low overpotential of 293 mV at 10 mA·cm⁻², compared to 355 mV for pristine this compound, attributed to enhanced electron transport and active site density .
Stability and Activation
- Thermal Stability : this compound retains structure up to 300°C, whereas Mn-MOF-74 degrades above 280°C .
- Activation Efficiency: Methanol exchange followed by 200°C vacuum activation optimally removes guest molecules, preserving OMSs and achieving 95% CO adsorption capacity retention .
Modified and Composite Forms
- TTF-Infiltrated this compound : Reduces water adsorption by 78% (5.7 wt% vs. 26.4 wt% in pristine this compound) and introduces electrical conductivity (15 wt% TTF loading) for resistive gas sensing .
- Hollow-Structure this compound: Nanostructured variants (50 nm shell thickness) enhance photocatalytic thioanisole oxidation efficiency by 40% compared to bulk crystals .
Biological Activity
Cobalt-based Metal-Organic Frameworks (MOFs), particularly Co-MOF-74, have garnered significant attention due to their unique structural properties and potential applications in various fields, including catalysis and biomedicine. This article delves into the biological activity of this compound, examining its toxicity, cytotoxicity, and interactions with biological systems.
Overview of this compound
This compound is characterized by its porous structure and high surface area, which make it suitable for various applications. The framework consists of cobalt ions coordinated with organic linkers, allowing for tunable properties through modifications such as doping with other metals or functionalization.
Toxicity and Cytotoxicity Studies
Recent studies have evaluated the toxicity of this compound nanoparticles (NPs) both in vitro and in vivo. Key findings from these studies are summarized in the following table:
In Vitro Findings
In a study assessing the cytotoxic effects of this compound NPs on LO2 liver cells, results indicated a concentration-dependent loss of cell viability. At 100 mg/L, relative cell viability dropped below 70%, while lower concentrations (12.5 mg/L to 50 mg/L) did not significantly affect cell viability. The most notable effect was cell cycle arrest at the G0/G1 phase, even at lower concentrations, indicating that this compound may interfere with cellular proliferation mechanisms .
In Vivo Findings
When administered orally to mice, this compound NPs led to significant cobalt accumulation in the liver (2.93 μg/g) and kidneys (1.26 μg/g), with increasing levels observed over time. Despite this accumulation, no body weight loss was noted, and serum biochemical indices remained stable, suggesting a moderate toxicity profile compared to other MOFs .
Electrocatalytic Activity
This compound has also been studied for its electrocatalytic properties, particularly in oxygen evolution reactions (OER). A recent study demonstrated that doping this compound with nickel significantly enhanced its OER activity while maintaining low toxicity levels. The turn-over frequency (TOF) for the doped material was notably higher than that of undoped this compound, indicating improved intrinsic activity for energy-related applications .
Case Study 1: Ni Doped this compound
A study investigated the synergistic effects of doping this compound with nickel and integrating it with Ti3C2Tx MXene for enhanced OER performance. The hybrid material showed an improved TOF of 0.009 s at an overpotential of 200 mV, outperforming both pure this compound and other catalysts tested . This case highlights the potential for optimizing MOF structures to enhance their biological compatibility while boosting their catalytic efficiency.
Case Study 2: Biodistribution in Mice
Another research effort focused on the biodistribution of cobalt from this compound NPs after oral exposure in mice. The study utilized inductively coupled plasma mass spectrometry (ICP-MS) to quantify cobalt levels across various organs over time, revealing significant accumulation patterns that could inform future safety assessments for biomedical applications .
Q & A
Q. What are the optimal synthesis conditions for Co-MOF-74?
this compound is typically synthesized via solvothermal methods. Key parameters include:
- Molar ratios : Co(NO₃)₂·6H₂O : DHTP (2,5-dihydroxyterephthalic acid) : solvent (e.g., DMF/ethanol/water) = 2:1:165:750 .
- Temperature and time : 100°C for 24 hours, followed by activation at 150°C for 2 hours to remove solvent molecules .
- Microwave synthesis : Alternative methods reduce crystallization time to 1 hour, yielding smaller crystals with comparable CO₂ adsorption performance . Methodological Tip: Validate synthesis success using XRD peaks at 6.7° and 11.7° (2θ) for (110) and (300) planes .
Q. How is this compound characterized structurally and thermally?
Standard techniques include:
- XRD : Confirms phase purity and hexagonal channel structure (1D pores ~15.2 Å diameter) .
- Thermogravimetric Analysis (TGA) : Identifies solvent loss (DMF/H₂O) between 25–250°C and framework stability up to 400°C .
- FTIR : Detects ligand coordination (e.g., C=O stretching at 1660 cm⁻¹) and guest molecule interactions .
- SEM/TEM : Reveals morphology (e.g., rod-like crystals or hollow nanostructures) .
Q. What factors influence this compound’s gas adsorption performance?
Q. How can this compound’s electronic properties be tailored for semiconductor applications?
Encapsulating aromatic amines (e.g., aniline derivatives) reduces the direct bandgap from 2.72 eV to ~1.78–1.98 eV via charge transfer interactions. Key findings:
- Bandgap tuning : Aniline (0.0027 mol) lowers bandgap to 1.98 eV; o-anisidine achieves 1.78 eV .
- Carrier concentration : Thin films (1 µm) show n-type behavior with carrier density 6×10²⁰ cm⁻³ . Methodological Tip: Use Kubelka-Munk transformations on UV-Vis data and Mott-Schottky plots to determine band alignment .
Q. What mechanisms underlie this compound’s catalytic performance in selective reactions?
- Low-temperature SCR of NOx : this compound achieves 70% NO conversion at 210°C via coordinatively unsaturated sites (CUS) activating NH₃/NO. SO₂ tolerance is higher than Mn-MOF-74 .
- Cycloaddition of CO₂ : Converts styrene oxide to carbonate (>96% yield) at 100°C/2 MPa, leveraging Lewis acidic Co²⁺ sites .
- Oxidation catalysis : Mn²⁺ doping (Mnthis compound) enhances toluene-to-benzaldehyde selectivity (60% → 80%) via synergistic redox cycles .
Q. How do dielectric and diffusion properties vary with guest molecules?
- Dielectric response : Hydrated this compound shows ε₀ ≈ 680 at 350 K due to interfacial polarization, while evacuated samples (this compound(ev)) exhibit intrinsic ε₀ ≈ 7 .
- Self-diffusion : H₂O diffuses 10× faster than DMF in pores (MD simulations), attributed to smaller molecular size . Contradiction Note: Dielectric behavior contradicts conductivity trends; hydrated samples are insulating below 200 K but conductive above 420 K .
Q. What strategies improve this compound’s stability and functionality?
- Bimetallic frameworks : Co₀.₆Fe₀.₄-MOF-74 enhances OER activity (Tafel slope 68 mV/dec) via Fe-induced electronic modulation .
- Hollow nanostructures : Thin-shell (~50 nm) this compound boosts photocatalytic thioanisole oxidation yields by 40% .
- Activation temperature : Heating >250°C degrades crystallinity, but 150°C optimizes CO₂/N₂ separation .
Data Contradiction Analysis
Q. Why does SO₂ tolerance differ between this compound and Mn-MOF-74 in SCR reactions?
this compound’s CUS exhibit stronger Lewis acidity, stabilizing SO₂ adsorption without blocking active sites. Mn-MOF-74 forms sulfate species that poison catalysts .
Q. How to reconcile conflicting reports on water stability?
While some studies note degradation in humid conditions , others report H₂O adsorption (466 mg/g) without structural collapse . Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
